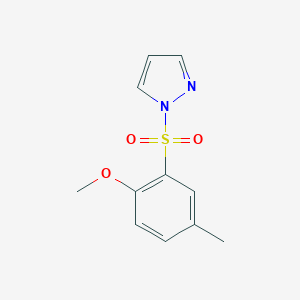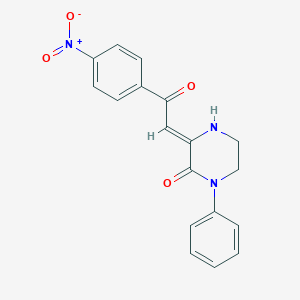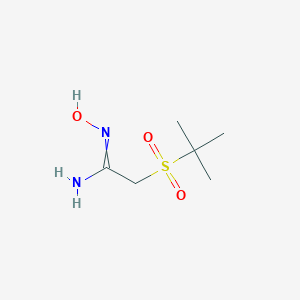
2-tert-butylsulfonyl-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butylsulfonyl-N'-hydroxyethanimidamide, also known as Boc-N-OH, is a chemical compound widely used in scientific research. It belongs to the class of N-protected hydroxylamines and is commonly used as a reagent in organic synthesis. In
Mécanisme D'action
The mechanism of action of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is based on its ability to protect hydroxyl groups from unwanted reactions during chemical synthesis. 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is a stable compound that can be easily removed under mild conditions, allowing for the recovery of the hydroxyl group.
Biochemical and Physiological Effects:
2-tert-butylsulfonyl-N'-hydroxyethanimidamide is not known to have any significant biochemical or physiological effects. It is a stable compound that does not interact with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
2-tert-butylsulfonyl-N'-hydroxyethanimidamide has several advantages for lab experiments. It is a cost-effective reagent that is easy to synthesize and purify. 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is also stable and compatible with a wide range of chemical reactions. However, the use of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide requires careful handling, as it can be hazardous if not handled properly.
Orientations Futures
There are several future directions for the use of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide in scientific research. One area of interest is the development of new drugs and pharmaceuticals using 2-tert-butylsulfonyl-N'-hydroxyethanimidamide as a key reagent. Another area of interest is the synthesis of new compounds for use in materials science and nanotechnology. Additionally, the use of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide in the development of new analytical methods for chemical analysis is an area of active research.
Méthodes De Synthèse
2-tert-butylsulfonyl-N'-hydroxyethanimidamide can be synthesized through the reaction of tert-butanesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base. The resulting product can be purified through recrystallization or column chromatography. The yield of 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is typically high, making it a cost-effective reagent for scientific research.
Applications De Recherche Scientifique
2-tert-butylsulfonyl-N'-hydroxyethanimidamide is widely used in organic synthesis as a protecting group for hydroxylamines. It is also used as a reagent in the synthesis of various compounds, including peptides, nucleotides, and heterocyclic compounds. 2-tert-butylsulfonyl-N'-hydroxyethanimidamide is also used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
164982-43-8 |
|---|---|
Nom du produit |
2-tert-butylsulfonyl-N'-hydroxyethanimidamide |
Formule moléculaire |
C6H14N2O3S |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
2-tert-butylsulfonyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H14N2O3S/c1-6(2,3)12(10,11)4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) |
Clé InChI |
KIKAYOSKNCDOJL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)S(=O)(=O)CC(=NO)N |
SMILES canonique |
CC(C)(C)S(=O)(=O)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)

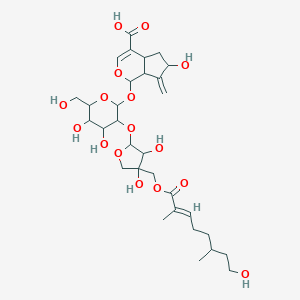
![8-hydroxy-2-methyl-1-[(E)-non-3-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one](/img/structure/B222523.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)

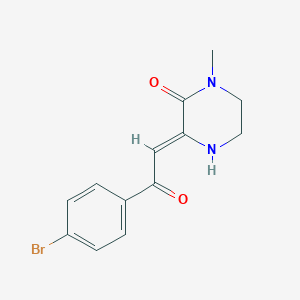
![4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one](/img/structure/B222615.png)
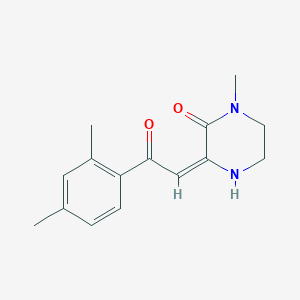
![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
